molecular formula C23H23ClN2O B4735213 4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE

4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE

Cat. No.: B4735213
M. Wt: 378.9 g/mol
InChI Key: UEGUJOFJCMTMJN-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with an azepane-1-carbonyl group, a 3-chlorophenyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Azepane-1-Carbonyl Group Addition: The azepane-1-carbonyl group can be introduced via a nucleophilic substitution reaction using azepane and a suitable carbonylating agent.

    Methylation: The final step involves the methylation of the quinoline core, which can be accomplished using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, aluminum chloride, anhydrous conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(AZEPANE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of an azepane-1-carbonyl group, a 3-chlorophenyl group, and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

azepan-1-yl-[2-(3-chlorophenyl)-3-methylquinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O/c1-16-21(23(27)26-13-6-2-3-7-14-26)19-11-4-5-12-20(19)25-22(16)17-9-8-10-18(24)15-17/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGUJOFJCMTMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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